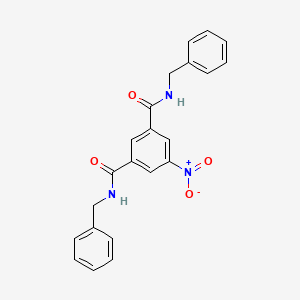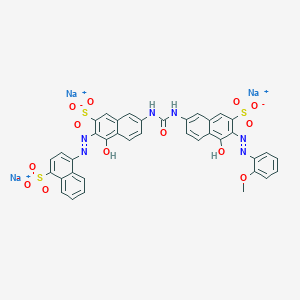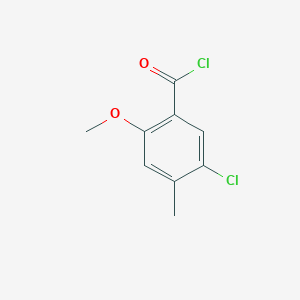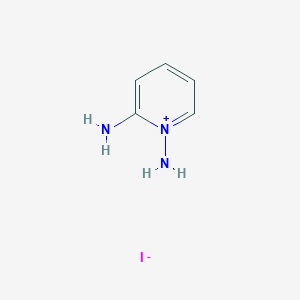
1,2-Diaminopyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diaminopyridinium iodide: is an organic compound with the molecular formula C5H8IN3 It is a derivative of pyridine, where the pyridine ring is substituted with two amino groups at the 1 and 2 positions, and it forms a salt with iodide
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diaminopyridinium iodide can be synthesized through the reaction of 1,2-diaminopyridine with hydroiodic acid. The reaction typically involves dissolving 1,2-diaminopyridine in an aqueous solution of hydroiodic acid, followed by crystallization to obtain the iodide salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yield and purity, with considerations for cost-effectiveness and safety in handling hydroiodic acid.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diaminopyridinium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products:
Oxidation: Nitro- or nitroso-pyridine derivatives.
Reduction: Various amine derivatives.
Substitution: Pyridinium salts with different anions.
Scientific Research Applications
1,2-Diaminopyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-diaminopyridinium iodide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1,2-Diaminobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
1,3-Diaminopyridinium iodide: Similar but with amino groups at the 1 and 3 positions.
2,6-Diaminopyridine: Similar but with amino groups at the 2 and 6 positions.
Uniqueness: 1,2-Diaminopyridinium iodide is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the iodide ion also adds to its distinct properties compared to other diamino derivatives.
Properties
CAS No. |
4931-36-6 |
|---|---|
Molecular Formula |
C5H8IN3 |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
pyridin-1-ium-1,2-diamine;iodide |
InChI |
InChI=1S/C5H7N3.HI/c6-5-3-1-2-4-8(5)7;/h1-4,6H,7H2;1H |
InChI Key |
CDEZCCDRZFZEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)N)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


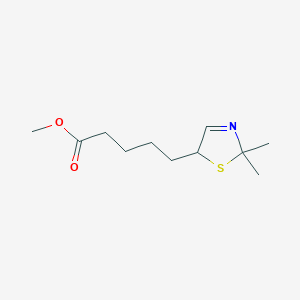
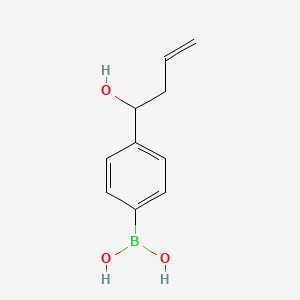
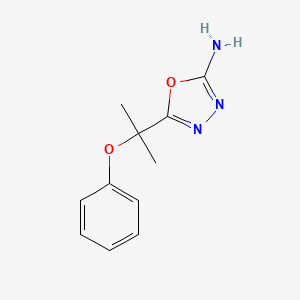
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

